3-Hydroxy-5-isopropyl hydantoin

Description

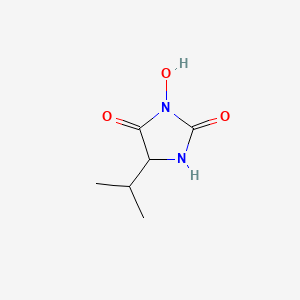

Structure

2D Structure

3D Structure

Properties

CAS No. |

56775-98-5 |

|---|---|

Molecular Formula |

C6H10N2O3 |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

3-hydroxy-5-propan-2-ylimidazolidine-2,4-dione |

InChI |

InChI=1S/C6H10N2O3/c1-3(2)4-5(9)8(11)6(10)7-4/h3-4,11H,1-2H3,(H,7,10) |

InChI Key |

SZOHZMXGRWSFKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C(=O)N(C(=O)N1)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 3 Hydroxy 5 Isopropyl Hydantoin

Reactivity of the N-Hydroxyl Group

The N-hydroxyl moiety is the primary center of reactivity in 3-Hydroxy-5-isopropyl hydantoin (B18101), enabling its participation in a range of redox and substitution reactions. This functionality is central to its role in catalysis, particularly in processes involving hydrogen atom transfer.

Hydrogen Atom Transfer (HAT) Chemistry of N-Hydroxyl Hydantoins

N-hydroxyhydantoins, including the 5-isopropyl substituted variant, are precursors to potent catalysts for Hydrogen Atom Transfer (HAT) reactions. researchgate.net HAT is a fundamental chemical process involving the concerted movement of a proton and an electron from one molecule to another. scripps.edu The efficacy of a HAT catalyst is largely determined by the bond dissociation energy (BDE) of the bond to the hydrogen being transferred. mdpi.com In this context, the N-hydroxyl group of the hydantoin can donate its hydrogen atom to a substrate, initiating a radical-based transformation. mdpi.com

The hydantoin scaffold has emerged as a superior alternative to traditional N-oxyl catalysts like phthalimide-N-oxyl (PINO). chemrxiv.org Research indicates that the hydantoin structure offers a unique combination of reactivity and stability, overcoming a common challenge in catalyst design where enhancing one parameter often compromises the other. chemrxiv.org The presence of an adjacent heteroatom in the hydantoin ring, as opposed to the aryl ring in PINO, is suggested to be a key factor in this improved performance. researchgate.net

Formation and Reactivity of N-Oxyl Radicals

The active species in HAT catalysis is the N-oxyl radical, which is generated from the N-hydroxyhydantoin precursor through a one-electron oxidation. researchgate.net These persistent radicals are highly effective at abstracting hydrogen atoms from C-H bonds, a critical step in many C-H functionalization reactions. researchgate.net

Once formed, the 3-oxyl-5-isopropyl hydantoin radical can abstract a hydrogen atom from a suitable substrate, such as a benzylic or allylic C-H bond. chemrxiv.org This process regenerates the N-hydroxyhydantoin and creates a substrate-centered radical, which can then undergo further desired reactions. mdpi.com The dual nature of N-oxyl radicals allows them to both propagate radical chains at low concentrations and terminate them at higher concentrations, making them versatile reagents in synthesis. researchgate.net

A comparative study of N-oxyl catalysts highlighted the promising performance of the hydantoin-N-oxyl scaffold. The data below summarizes key parameters for different N-oxyl catalysts.

| N-Oxyl Catalyst Scaffold | Key Structural Feature | Relative HAT Reactivity | Relative Stability | Noted Advantage |

|---|---|---|---|---|

| Phthalimide-N-oxyl (PINO) | Aryl ring fused to the N-oxyl-containing ring | Baseline | Moderate | Well-established archetype chemrxiv.org |

| Hydantoin-N3-oxyl | Heteroatom (Nitrogen) adjacent to a carbonyl | Modestly Increased | Significantly Increased | Concurrent improvement in reactivity and stability chemrxiv.org |

| Quinolinimide-N-oxyl (QINO) | N-heteroaromatic ring | Significantly Higher | Data not specified | Enhanced reactivity due to enthalpic and polar effects nih.gov |

Oxidation and Reduction Pathways

The central redox pathway for 3-Hydroxy-5-isopropyl hydantoin involves the interconversion between the N-hydroxy form and the N-oxyl radical. The oxidation is typically achieved electrochemically or with a chemical oxidant, and the potential required for this oxidation is a key characteristic of the catalyst's activity. researchgate.net

N-hydroxy compounds are characterized by their oxidation peak potential, HAT reactivity, and stability. researchgate.net Studies on the oxidation of similar heterocyclic systems, such as 8-oxo-7,8-dihydroguanosine, show that one-electron oxidation can lead to the formation of hydantoin-containing products. acs.org In the case of pyrimidine (B1678525) nucleosides, oxidation can lead to 5-hydroxyhydantoin (B43812) derivatives, which can exist as a mixture of isomers. nih.gov The reduction of the N-oxyl radical back to the N-hydroxy form completes the catalytic cycle, occurring after the radical has performed a hydrogen atom abstraction. mdpi.com

Esterification and Etherification Reactions

The N-hydroxyl group of this compound can undergo reactions typical of hydroxylamines, including esterification and etherification.

Esterification: The N-hydroxyl group can be acylated to form N-acyloxy derivatives. This reaction is analogous to the Fischer esterification of alcohols, typically proceeding under acidic conditions with a carboxylic acid or, more commonly, using a more reactive acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. google.com These reactions would convert the N-OH group into an N-O-C(O)R group.

Etherification: Similarly, the N-hydroxyl group can be alkylated to form N-alkoxy ethers (N-O-R). This transformation is generally achieved using an alkyl halide or a similar alkylating agent in the presence of a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

Reactions Involving the Hydantoin Ring System

The hydantoin ring itself possesses distinct reactive sites, primarily the nitrogen atoms and the carbon atoms of the carbonyl groups.

Electrophilic and Nucleophilic Substitution Reactions

The substitution reactions on the hydantoin ring are heavily influenced by the electronic nature of the ring and its substituents. The two carbonyl groups are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. libretexts.org

Nucleophilic Substitution: The nitrogen atoms of the hydantoin ring can act as nucleophiles, particularly after deprotonation. Since the N-3 position is occupied by the hydroxyl group, the N-1 position is the primary site for substitution reactions like alkylation. Studies have shown that N(3)-substituted hydantoins can be efficiently N(1)-alkylated using alkyl halides in the presence of a strong base like sodium hydride. rsc.org This method has broad applicability for introducing a wide range of alkyl groups at the N-1 position. rsc.org

Electrophilic Substitution: Direct electrophilic substitution on the hydantoin ring is generally difficult due to the deactivating effect of the adjacent carbonyl groups. The nitrogen atoms are not sufficiently nucleophilic to attack electrophiles unless first deprotonated by a base.

The table below summarizes typical substitution patterns for the hydantoin ring.

| Position | Reaction Type | Reagent/Conditions | Result | Reference |

|---|---|---|---|---|

| N-1 | Nucleophilic Substitution (Alkylation) | Alkyl halide, Sodium Hydride, DMF | N(1)-alkylation of an N(3)-substituted hydantoin | rsc.org |

| N-3 | Nucleophilic Substitution (Acylation) | Acetic Anhydride | N(3)-acetylation | nih.gov |

| C-5 | Various | Bucherer-Bergs Reaction, etc. | Introduction of various substituents (e.g., isopropyl) during ring synthesis | organic-chemistry.org |

Ring-Opening and Ring-Closure Transformations

The hydantoin ring is susceptible to cleavage under various conditions, and the presence of a 3-hydroxy group introduces unique possibilities for ring-opening and subsequent ring-closure or rearrangement reactions.

One of the most fundamental ring-opening reactions for hydantoins is hydrolysis, which leads to the formation of an N-carbamoyl-α-amino acid. In the case of this compound, hydrolysis would yield N-carbamoyl-N-hydroxy-valine. This reaction can be catalyzed by both acids and bases, with the lability of the amide bonds within the ring being the primary driver.

Beyond simple hydrolysis, the 3-hydroxy group can participate in intramolecular reactions. For instance, under certain conditions, a ring-chain tautomerism might be envisioned, although the stability of the five-membered hydantoin ring makes this less likely than for larger ring systems. However, the N-hydroxy functionality can influence the electronic properties of the ring, potentially facilitating cleavage at the N1-C2 or N3-C4 bonds.

Ring-closure reactions are central to the synthesis of hydantoins. The classic Bucherer-Bergs synthesis, which involves the reaction of a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate, is a primary route to 5-substituted hydantoins. ttuhsc.edu A variation of this synthesis could potentially be adapted to produce this compound, likely starting from isobutyraldehyde, a cyanide source, and a hydroxylamine (B1172632) derivative in the presence of carbonate.

Acid- and Base-Catalyzed Transformations

The hydantoin ring exhibits distinct reactivity under acidic and basic conditions, primarily centered around the hydrolysis of the amide bonds.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of hydantoins is initiated by the protonation of one of the carbonyl oxygens, typically the C4-carbonyl, which is more reactive. youtube.comlibretexts.org This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and cleavage of the C4-N3 bond to open the ring, ultimately yielding the corresponding N-carbamoyl-α-amino acid. For this compound, this would lead to N-carbamoyl-N-hydroxy-valine. The reaction is generally reversible. libretexts.org

Base-Catalyzed Hydrolysis:

Base-catalyzed hydrolysis, often referred to as saponification, proceeds via nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons. chemistrysteps.commasterorganicchemistry.com The C4 carbonyl is generally more susceptible to attack. This leads to a tetrahedral intermediate which then collapses, cleaving the amide bond. The reaction is typically irreversible because the resulting carboxylic acid is deprotonated under the basic conditions to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.commasterorganicchemistry.com The hydrolysis of hydantoins under basic conditions is a well-established method for the synthesis of α-amino acids from their corresponding hydantoins. youtube.com

The 3-hydroxy group, being acidic, can be deprotonated under basic conditions, which would modulate the electron density within the ring and potentially influence the rate and regioselectivity of the hydroxide attack.

| Condition | Key Steps | Product |

| Acidic | 1. Protonation of C4 carbonyl. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Ring opening via C4-N3 bond cleavage. | N-carbamoyl-N-hydroxy-valine |

| Basic | 1. Nucleophilic attack of OH- on C4 carbonyl. 2. Formation of tetrahedral intermediate. 3. Ring opening via C4-N3 bond cleavage. 4. Deprotonation of the resulting carboxylic acid. | Salt of N-carbamoyl-N-hydroxy-valine |

Reactivity of the Carbonyl Groups

The presence of the 3-hydroxy group is expected to influence the reactivity of both carbonyls. The electron-withdrawing nature of the hydroxyl group can increase the electrophilicity of the adjacent C4-carbonyl, making it more susceptible to nucleophilic attack.

Reactions typical for carbonyl groups, such as reduction, can also be envisioned. For instance, reduction with a strong reducing agent like lithium aluminum hydride would likely reduce both carbonyl groups to methylenes, leading to the corresponding imidazolidine (B613845) derivative. Selective reduction of one carbonyl group over the other would be challenging but could potentially be achieved with carefully chosen reagents and conditions.

Influence of the Isopropyl Group on Molecular Reactivity

The 5-isopropyl group, a bulky and electron-donating alkyl group, exerts both steric and electronic effects on the reactivity of the hydantoin ring.

Steric Effects:

The steric bulk of the isopropyl group can hinder the approach of nucleophiles to the C5 position and, to a lesser extent, to the adjacent C4-carbonyl group. This steric hindrance can influence the rate and stereoselectivity of reactions occurring at these centers. For example, in the synthesis of 5,5-disubstituted hydantoins, the nature of the substituents at C5 plays a crucial role in the reaction's progress and yield.

Electronic Effects:

Electronically, the isopropyl group is weakly electron-donating through an inductive effect. This can slightly decrease the electrophilicity of the C5 carbon and the adjacent C4-carbonyl group. However, this electronic effect is generally considered to be less significant than the steric influence in directing the reactivity of the hydantoin ring. The primary electronic influence on the carbonyl reactivity will likely come from the N-substituents.

| Effect | Description | Impact on Reactivity |

| Steric Hindrance | The bulk of the isopropyl group impedes the approach of reagents to the C5 and C4 positions. | Can decrease reaction rates at C4 and C5; can influence stereochemical outcomes. |

| Inductive Effect | The isopropyl group donates electron density to the ring through the sigma bond framework. | Slightly decreases the electrophilicity of the C4 carbonyl, but this effect is generally minor. |

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the key chemical transformations of this compound can be inferred from the well-established mechanisms for hydantoin and N-hydroxy amide reactions.

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation: The reaction initiates with the protonation of the C4-carbonyl oxygen by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the C4 carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated C4-carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the N3 nitrogen atom.

Ring Opening: The lone pair on the hydroxyl group at C4 pushes down, reforming the carbonyl double bond and leading to the cleavage of the C4-N3 bond. This opens the ring and expels the N-hydroxyurea portion as a leaving group.

Deprotonation: The protonated carbonyl of the resulting N-carbamoyl-N-hydroxy-valine is deprotonated by a water molecule to regenerate the hydronium ion catalyst and yield the final product.

Mechanism of Base-Catalyzed Hydrolysis:

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic C4-carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the C4-N3 bond. This results in the formation of the N-carbamoyl-N-hydroxy-valinate anion.

Protonation (during workup): Subsequent acidification of the reaction mixture protonates the carboxylate to give the final N-carbamoyl-N-hydroxy-valine product.

The presence of the 3-hydroxy group introduces the possibility of alternative or competing reaction pathways, particularly those involving the N-oxyl radical that can be formed from N-hydroxy amides under certain oxidative conditions. acs.orgnih.govbohrium.comresearchgate.net However, under standard hydrolytic conditions, the mechanisms described above are expected to be the predominant pathways.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed molecular structure can be assembled.

1D NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of 3-Hydroxy-5-isopropyl hydantoin (B18101) is expected to show distinct signals for each unique proton. The isopropyl group will exhibit a doublet for the two methyl groups and a septet for the methine proton, a characteristic pattern. The proton on the C5 of the hydantoin ring will likely appear as a doublet, coupled to the adjacent methine proton of the isopropyl group. The N-H proton will present as a singlet, and its chemical shift may be variable depending on the solvent and concentration. The hydroxyl proton (O-H) will also be a singlet, with its position influenced by hydrogen bonding.

¹³C NMR: The carbon-13 NMR spectrum will reveal the number of unique carbon atoms in the molecule. Two distinct signals are anticipated for the carbonyl carbons (C2 and C4) of the hydantoin ring, typically in the range of 155-175 ppm. The C5 carbon, attached to the isopropyl group, will be found further upfield. The isopropyl group itself will show two signals: one for the two equivalent methyl carbons and one for the methine carbon.

¹⁵N NMR: Although less common, ¹⁵N NMR could provide valuable information about the electronic environment of the two nitrogen atoms in the hydantoin ring. The N1 and N3 nitrogens are in different chemical environments and would be expected to have distinct chemical shifts.

Predicted ¹H and ¹³C NMR Data for 3-Hydroxy-5-isopropyl hydantoin

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2=O | - | ~157 |

| C4=O | - | ~173 |

| C5 | ~4.0 (d) | ~60 |

| CH (isopropyl) | ~2.2 (septet) | ~30 |

| CH₃ (isopropyl) | ~1.0 (d) | ~18 |

| N1-H | ~8.0 (s) | - |

| N3-OH | ~10.0 (s, broad) | - |

Note: Predicted values are based on data from similar hydantoin structures and general NMR principles. Actual experimental values may vary.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from 1D NMR and establishing the connectivity and spatial proximity of atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the C5-H of the hydantoin ring and the methine proton of the isopropyl group, as well as the coupling between the isopropyl methine and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the isopropyl group and the C5 proton to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations. For instance, correlations would be expected between the C5-H proton and the carbonyl carbons (C2 and C4), as well as the carbons of the isopropyl group. The N-H proton may show correlations to C2 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of atoms, which is invaluable for determining the stereochemistry and preferred conformation of the molecule. For example, a NOESY experiment could reveal spatial relationships between the isopropyl group and the hydantoin ring.

Variable-Temperature NMR Studies for Dynamic Processes

Variable-temperature NMR studies can be employed to investigate dynamic processes such as ring conformations or hindered rotation around single bonds. For this compound, such studies could provide insights into the conformational flexibility of the hydantoin ring and any restricted rotation of the isopropyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹ for the N-H group in the hydantoin ring.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region due to the C-H bonds of the isopropyl group.

C=O Stretch: Two strong absorption bands for the carbonyl groups of the hydantoin ring, typically found between 1700 and 1800 cm⁻¹. The exact positions can indicate the degree of hydrogen bonding.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could aid in a more complete vibrational analysis.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200-3600 | Broad, Strong |

| N-H (amide) | 3200-3400 | Medium |

| C-H (aliphatic) | 2850-3000 | Medium |

| C=O (amide) | 1700-1800 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with high confidence. For this compound (C₆H₁₀N₂O₃), the calculated exact mass would be a key piece of data for its identification.

Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₆H₁₀N₂O₃ |

| Exact Mass | 174.0691 |

| Molecular Weight | 174.16 |

| Key Fragmentation Ions (m/z) | Loss of isopropyl group, loss of water, cleavage of the hydantoin ring |

The fragmentation pattern in a standard mass spectrum (e.g., using Electron Ionization) would be expected to show characteristic losses. For instance, the loss of the isopropyl group (C₃H₇) would result in a significant fragment ion. Other plausible fragmentation pathways include the loss of water from the hydroxyl group and cleavage of the hydantoin ring itself, providing further structural clues. The fragmentation of 3-methyl-5-isopropylhydantoin, a related compound, shows a characteristic McLafferty rearrangement, and similar rearrangements might be observed for this compound. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of organic molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific MS/MS fragmentation data for this compound is not extensively published, analysis of related hydantoin structures provides a predictive framework for its fragmentation pathways.

For instance, studies on similarly hydroxylated hydantoins, such as the trimethylsilyl (B98337) (TMS) derivative of 5-hydroxy-hydantoin, demonstrate characteristic fragmentation patterns. researchgate.net The initial fragmentation in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would likely involve the loss of small neutral molecules from the protonated or deprotonated molecular ion.

For this compound, key fragmentation pathways can be hypothesized:

Loss of the isopropyl group: A primary fragmentation event would likely be the cleavage of the isopropyl group from the C5 position, resulting in a significant neutral loss of 42 Da (C₃H₆).

Ring Opening: The hydantoin ring can undergo cleavage at various points. A common fragmentation involves the loss of isocyanic acid (HNCO) or related fragments from the urea (B33335) moiety of the ring.

Loss of Water/Hydroxyl Radical: The N-hydroxy group introduces additional fragmentation possibilities, including the loss of a hydroxyl radical (·OH) or a molecule of water (H₂O), particularly under certain ionization conditions.

The analysis of these fragmentation patterns allows for the confirmation of the core hydantoin structure and the nature and position of its substituents.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | [M+H - 42]⁺ | Isopropylene (C₃H₆) | Hydantoin ring with H at C5 |

| [M+H]⁺ | [M+H - 43]⁺ | Isocyanic Acid (HNCO) | Ring-opened structure |

| [M+H]⁺ | [M+H - 18]⁺ | Water (H₂O) | Dehydrated molecular ion |

Note: This table is predictive and based on general fragmentation patterns of related compounds.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the crystallographic data of the closely related compound, 5-isopropyl-5-methylhydantoin , offers significant insights into the likely solid-state architecture. researchgate.net

Studies on racemic and enantiomerically pure 5-isopropyl-5-methylhydantoin reveal that the molecules are connected via N-H···O hydrogen bonds, forming characteristic ring motifs. researchgate.net These rings then link together to create infinite one-dimensional tapes. In the racemic crystal, each tape is homochiral, composed of a single enantiomer. researchgate.net

For this compound, the presence of the N3-hydroxy group would introduce an additional hydrogen bond donor and acceptor site. This would likely lead to a more complex and robust three-dimensional hydrogen-bonding network, potentially influencing the crystal packing, melting point, and solubility of the compound compared to its non-hydroxylated counterpart. The oxygen atom of the N-OH group could engage in hydrogen bonding with the N-H protons of adjacent molecules, while its own proton could interact with the carbonyl oxygens.

Table 2: Crystallographic Data for the Analogue 5-isopropyl-5-methylhydantoin

| Parameter | Racemic Crystal | Enantiomeric Crystal |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁ |

| a (Å) | 10.321(2) | 5.868(1) |

| b (Å) | 10.043(1) | 9.873(1) |

| c (Å) | 16.480(2) | 7.377(1) |

| **β (°) ** | 106.59(1) | 106.88(1) |

| **V (ų) ** | 1638.1(4) | 408.8(1) |

| Z | 8 | 2 |

Data sourced from a study on racemic and enantiomeric 5-isopropyl-5-methylhydantoin. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Structure Determination (if applicable)

The presence of a stereocenter at the C5 position, where the isopropyl group is attached, makes this compound a chiral molecule. Circular Dichroism (CD) spectroscopy is an essential technique for studying such chiral compounds. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational properties of chiral molecules in solution.

The application of CD spectroscopy is particularly relevant for hydantoin derivatives. For example, the absolute configurations of complex chiral hydantoins like spiroiminodihydantoin stereoisomers have been successfully determined by comparing experimentally measured CD spectra with those computed using time-dependent density functional theory (TDDFT). nih.gov The characteristic wavelength dependence, or Cotton effects, in the CD spectrum provides a unique fingerprint for each enantiomer.

For this compound, each enantiomer, (R)- and (S)-, would be expected to produce mirror-image CD spectra. The sign and magnitude of the Cotton effects, particularly those associated with the n→π* transitions of the carbonyl groups within the hydantoin ring, would be used to assign the absolute configuration of a given sample. While specific CD spectral data for this compound is not available in the literature, the established utility of CD for other chiral hydantoins confirms its applicability and necessity for the full stereochemical elucidation of this compound. nih.govnih.gov This technique would be indispensable for monitoring enantioselective syntheses and for studying its chiral recognition mechanisms.

Computational and Theoretical Investigations of 3 Hydroxy 5 Isopropyl Hydantoin

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and reactivity of molecules. For a substituted hydantoin (B18101) like 3-Hydroxy-5-isopropyl hydantoin, these methods can provide invaluable insights.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is frequently employed to determine optimized geometries, vibrational frequencies, and various electronic parameters of hydantoin and its derivatives. tandfonline.comarabjchem.org

For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the initial step in any computational analysis. arabjchem.orgnih.gov This process would yield the most stable three-dimensional arrangement of the atoms in the molecule, taking into account the electronic interactions. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Studies on other substituted hydantoins have shown that the substituents can influence the geometry of the hydantoin ring. arabjchem.org For instance, the presence of the isopropyl group at the C5 position and the hydroxyl group at the N3 position in this compound would be expected to cause slight distortions in the planarity of the hydantoin ring compared to the unsubstituted molecule.

The electronic structure analysis from DFT would reveal the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Key Geometrical Parameters for this compound based on DFT Calculations on Related Compounds

| Parameter | Predicted Value Range | Influencing Group |

| C4=O Bond Length (Å) | 1.20 - 1.22 | Carbonyl Group |

| C2=O Bond Length (Å) | 1.21 - 1.23 | Carbonyl Group |

| N1-C2 Bond Length (Å) | 1.38 - 1.40 | Hydantoin Ring |

| N3-C4 Bond Length (Å) | 1.37 - 1.39 | Hydantoin Ring |

| C5-N1 Bond Length (Å) | 1.45 - 1.47 | Hydantoin Ring |

| N3-OH Bond Length (Å) | 1.35 - 1.37 | Hydroxyl Group |

| C5-C(isopropyl) Bond Length (Å) | 1.52 - 1.54 | Isopropyl Group |

Note: These are predicted values based on typical bond lengths in similar organic molecules and may vary in the actual optimized geometry.

For even greater accuracy in electronic structure calculations, ab initio methods can be employed. While computationally more expensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. These high-accuracy calculations are often used to benchmark the results from DFT methods. For a molecule like this compound, ab initio calculations would be valuable for obtaining highly reliable energetic data, such as the total electronic energy and the energies of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov

For this compound, the HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the oxygen atoms of the carbonyl and hydroxyl groups, and the nitrogen atoms of the hydantoin ring. The LUMO, conversely, would likely be distributed over the carbonyl carbons and other electron-deficient centers.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Studies on related hydantoins have shown that the nature and position of substituents can significantly alter the HOMO and LUMO energies and, consequently, the reactivity of the molecule. arabjchem.org

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Characteristic | Implication |

| HOMO Energy | Relatively high | Good electron donor |

| LUMO Energy | Relatively low | Good electron acceptor |

| HOMO-LUMO Gap | Moderate | Indicates chemical stability with potential for reactivity |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about a single, optimized geometry, molecules are not static. They are constantly in motion, and flexible molecules can adopt a variety of different shapes or conformations. Molecular Dynamics (MD) simulations are a computational method used to explore the conformational space of a molecule over time. tandfonline.com

For this compound, the isopropyl group attached to the C5 carbon introduces a degree of flexibility. MD simulations would involve calculating the forces between the atoms and using these forces to simulate their movements over a period of time. This would allow for the exploration of different rotational conformations of the isopropyl group and any puckering of the hydantoin ring.

MD simulations are particularly useful for understanding how a molecule might behave in a solvent or when interacting with a biological target, such as a protein. tandfonline.comnih.gov The simulations can reveal the most stable conformations of the molecule in a given environment and the energetic barriers between different conformations. This information is critical in fields like drug design, where the conformation of a molecule can determine its ability to bind to a receptor. nih.govacs.org

Energetic Studies

Bond Dissociation Energy (BDE) is the energy required to break a specific bond in a molecule homolytically, resulting in two radical fragments. ucsb.eduyoutube.com BDE values provide a measure of the strength of a chemical bond. These can be calculated using quantum chemical methods, with DFT being a common choice. rsc.org

For this compound, calculating the BDE for various bonds would help in understanding its thermal stability and potential degradation pathways. For example, the BDE of the N-OH bond, the C-N bonds within the ring, and the C-C bond connecting the isopropyl group would be of particular interest.

A lower BDE for a particular bond indicates that it is weaker and more susceptible to cleavage. The BDE values are influenced by the electronic environment of the bond, including the effects of the substituents.

Table 3: Estimated Bond Dissociation Energies (BDE) for Key Bonds in this compound

| Bond | Estimated BDE (kcal/mol) | Significance |

| N3-OH | 80 - 90 | Susceptible to cleavage, potentially leading to radical formation. |

| C5-H | 95 - 105 | A relatively strong bond, typical for C-H on a saturated carbon. |

| C5-C(isopropyl) | 85 - 95 | Cleavage would lead to the loss of the isopropyl group. |

| N1-C2 | 100 - 110 | Ring C-N bonds are generally strong. |

Note: These are estimated values based on typical BDEs for similar types of bonds and are subject to variation based on the specific molecular structure.

Thermochemical Properties Prediction

DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are utilized to optimize the molecular geometry and calculate key thermochemical parameters. acs.orgnih.gov These parameters include the enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S). For instance, studies on N-alkylated 5,5-diphenylhydantoin derivatives have demonstrated the utility of DFT in correlating theoretical and experimental structural data, which is a precursor to accurate thermochemical prediction. acs.orgnih.gov

The stability of different tautomeric forms of the hydantoin ring can also be assessed. A DFT study on 1-substituted hydantoins revealed that the relative stability of tautomers is influenced by the nature of the substituent and the surrounding solvent. arabjchem.org For this compound, it is anticipated that the hydroxyl group at the N3 position would significantly influence the electron distribution and, consequently, the thermochemical properties of the molecule.

Table 1: Representative Predicted Thermochemical Data for a Hydantoin Derivative (as a model) Note: This data is illustrative for a generic hydantoin derivative and not specific to this compound. It is based on typical values found in computational studies of similar compounds.

| Property | Predicted Value | Methodology |

|---|---|---|

| Enthalpy of Formation (ΔHf) | -450 to -550 kJ/mol | DFT (B3LYP/6-31G) |

| Gibbs Free Energy of Formation (ΔGf) | -280 to -350 kJ/mol | DFT (B3LYP/6-31G) |

| Entropy (S) | 350 to 450 J/mol·K | DFT (B3LYP/6-31G*) |

Reaction Pathway and Transition State Analysis

Understanding the formation and potential reactions of this compound involves the analysis of reaction pathways and the characterization of transition states. A common synthetic route for 5-substituted hydantoins is the Bucherer-Bergs reaction, which involves the reaction of a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate. acs.orgmdpi.com For this compound, a plausible precursor would be isobutyraldehyde.

Computational analysis can elucidate the mechanism of such reactions. For example, a plausible mechanism for the formation of the hydantoin skeleton involves a nucleophilic attack of urea (B33335) on a carbonyl carbon, followed by intramolecular cyclization and rearrangement. acs.org DFT calculations can map the potential energy surface of these reaction steps, identifying the transition state structures and calculating their activation energies. This information is critical for optimizing reaction conditions and understanding the kinetics of the synthesis.

Furthermore, studies on the synthesis of highly substituted hydantoins from dipeptides have utilized Tf₂O-mediated dual activation, a process that can be modeled computationally to understand the intricate bond-forming and breaking steps. organic-chemistry.org Mechanistic studies suggest that such reactions can proceed through amide activation, intramolecular cyclization, and a Mumm rearrangement. organic-chemistry.org

Table 2: Illustrative Transition State Analysis for a Key Step in Hydantoin Formation Note: This table provides a conceptual example of the type of data generated from a transition state analysis for a reaction step analogous to what would be involved in the synthesis of this compound.

| Reaction Step | Activation Energy (kcal/mol) | Key Imaginary Frequency (cm-1) | Transition State Geometry |

|---|---|---|---|

| Intramolecular Cyclization | 15 - 25 | -200 to -400 | Characterized by the partial formation of the N-C bond of the ring. |

Predictive Modeling of Chemical Behavior

Predictive modeling utilizes computational tools to forecast the physicochemical and other behavioral properties of a molecule based on its structure. nih.govnih.gov For this compound, this can encompass a range of properties from solubility and lipophilicity (LogP) to its potential interactions with biological macromolecules.

Chemoinformatics models can predict properties based on the molecular structure. nih.gov For instance, the XlogP, a measure of hydrophobicity, can be calculated. For a similar compound, 3-(3-hydroxypropyl)imidazolidine-2,4-dione (B1517790), the predicted XlogP is -1.2, suggesting a relatively hydrophilic nature. uni.lu It is expected that this compound would also exhibit hydrophilic characteristics due to the presence of the hydroxyl group and the hydantoin core.

Molecular dynamics simulations can be employed to understand the conformational flexibility of the molecule and its interactions with solvent molecules. Hirshfeld surface analysis, as demonstrated in studies of other hydantoin derivatives, can reveal the nature and extent of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and solid-state behavior of the compound. acs.orgnih.govpreprints.org These models collectively provide a comprehensive in silico profile of this compound, guiding further experimental research. upf.edu

Table 3: Predicted Physicochemical Properties for a Hydantoin Analogue Note: The following data is for the related compound 3-(3-hydroxypropyl)imidazolidine-2,4-dione and serves as an illustrative example of properties that can be predicted for this compound. uni.lu

| Property | Predicted Value | Prediction Tool/Method |

|---|---|---|

| Molecular Formula | C6H10N2O3 | - |

| Monoisotopic Mass | 158.06914 Da | - |

| XlogP | -1.2 | XlogP Prediction |

| Predicted Collision Cross Section ([M+H]+) | 132.5 Ų | CCSbase |

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation and Detection

Chromatographic techniques are indispensable for the separation, identification, and quantification of 3-Hydroxy-5-isopropyl hydantoin (B18101) from synthesis reaction mixtures, biological matrices, or other complex samples. The choice of method depends on the volatility, polarity, and stability of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like many hydantoin derivatives. The development of a robust HPLC method for 3-Hydroxy-5-isopropyl hydantoin would involve a systematic optimization of several parameters.

Given the presence of a polar hydroxyl group and the hydantoin ring, a reversed-phase HPLC (RP-HPLC) method is a logical starting point. A C18 or C8 stationary phase would likely provide adequate retention and separation from impurities. The mobile phase composition would be critical, typically consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of a small percentage of acid, such as formic acid or trifluoroacetic acid, can improve peak shape and resolution by suppressing the ionization of the hydantoin ring's acidic protons.

Detection can be achieved using a Diode Array Detector (DAD) or a UV-Vis detector, monitoring at a wavelength where the hydantoin chromophore absorbs, typically in the range of 200-240 nm. For validation, parameters such as linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ) would be established to ensure the method's reliability for quantitative analysis. researchgate.net

For the separation of potential stereoisomers, if they exist, chiral HPLC would be necessary. Polysaccharide-based chiral stationary phases (CSPs) have proven effective for the enantioseparation of various 3,5-disubstituted hydantoins. numberanalytics.com

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the polar hydroxyl group and the hydantoin ring, it can be made amenable to GC analysis through derivatization.

A common derivatization strategy for polar functional groups is silylation, which replaces the active hydrogen in the hydroxyl and N-H groups with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte. Another approach is methylation. researchgate.net

Following derivatization, the resulting volatile derivative can be separated on a non-polar or medium-polar capillary column, such as one coated with a phenyl-polysiloxane phase. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) detector would provide structural confirmation.

Coupled Techniques (e.g., LC-MS, GC-MS) for Detection and Quantification in Complex Mixtures

For the unambiguous identification and sensitive quantification of this compound in complex matrices, the coupling of chromatographic separation with mass spectrometry is the gold standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high selectivity and sensitivity of a mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for polar molecules like hydantoins. researchgate.net By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, it is possible to achieve very low detection limits and high specificity, even in the presence of co-eluting interferences.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile derivatives of this compound. researchgate.netwikipedia.org The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized compound, allowing for confident identification. A method for the determination of a structurally similar compound, methyl isopropyl hydantoin, from rat erythrocytes has been developed using GC-MS, highlighting the applicability of this technique. wikipedia.orgmsu.edu This method involved hydrolysis of a hemoglobin adduct to form the hydantoin, followed by liquid-liquid extraction and GC-MS analysis. wikipedia.orgmsu.edu

Table 2: Illustrative GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical techniques, such as cyclic voltammetry (CV), can provide valuable insights into the redox behavior of this compound. Studies on other hydantoin derivatives have shown that the hydantoin ring can undergo electrochemical oxidation. researchgate.net This oxidation is often a pH-dependent process involving the -NH moiety of the ring.

By applying a scanning potential to a working electrode (e.g., glassy carbon) in a solution containing the compound, a voltammogram is generated that reveals the potentials at which oxidation and reduction occur. The shape and position of the peaks can provide information about the reversibility of the redox processes, the number of electrons transferred, and the reaction kinetics. researchgate.net

For this compound, it is anticipated that the hydantoin ring would be the primary site of electrochemical activity. The presence of the hydroxyl and isopropyl substituents would likely influence the oxidation potential. The hydroxyl group, being electron-donating, might lower the oxidation potential compared to an unsubstituted hydantoin. The electrochemical behavior could also be pH-dependent due to the acidic protons on the hydantoin ring.

Development of Specialized Assays for Chemical Reactivity Profiling

Understanding the chemical reactivity of this compound is essential for predicting its stability, potential interactions with other molecules, and for designing further synthetic modifications. The reactivity is primarily dictated by the functional groups present: the hydantoin ring, the hydroxyl group, and the isopropyl group. numberanalytics.com

Assays can be developed to probe the reactivity of these specific functionalities. For instance, the reactivity of the hydroxyl group can be assessed through acylation or etherification reactions under various conditions. portlandpress.com The stability of the hydantoin ring can be investigated under different pH conditions, as hydantoins can undergo hydrolysis to form the corresponding amino acids. wikipedia.org

Applications of 3 Hydroxy 5 Isopropyl Hydantoin in Specialized Chemical Domains

As Building Blocks in Complex Organic Synthesis

The structural features of 3-Hydroxy-5-isopropyl hydantoin (B18101) make it an attractive starting material for the synthesis of more complex and functionally rich molecules. Its utility as a chiral synthon and a constrained scaffold is particularly noteworthy.

Non-natural amino acids are invaluable tools in chemical biology and drug discovery, offering a means to introduce novel structural and functional diversity into peptides and proteins. nih.gov The hydantoin core of 3-Hydroxy-5-isopropyl hydantoin can be viewed as a cyclic and protected form of an amino acid, making it an excellent precursor for the synthesis of non-natural amino acid analogs.

A common route to α-amino acids from hydantoins involves the hydrolysis of the hydantoin ring. thieme-connect.com This process can be carried out under acidic or basic conditions to yield the corresponding amino acid. acs.org In the case of this compound, hydrolysis would lead to the formation of a novel N-hydroxy-β-branched amino acid. The isopropyl group at the C-5 position corresponds to the side chain of the resulting amino acid.

Synthetic Pathway to an N-Hydroxy Amino Acid Analog:

A plausible synthetic pathway for the generation of an N-hydroxy-valine analog from this compound is depicted below. The process typically involves a two-step hydrolysis mechanism.

Step 1: Ring Opening

Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521), the hydantoin ring opens to form an intermediate N-carbamoyl-N-hydroxy amino acid.

Step 2: Decarboxylation

Subsequent heating or further treatment with a stronger base can lead to the loss of the carbamoyl (B1232498) group as carbon dioxide and ammonia (B1221849), yielding the final N-hydroxy amino acid.

The stereochemistry at the C-5 position of the hydantoin is crucial as it dictates the stereochemistry of the resulting α-carbon in the amino acid. Enantiomerically pure this compound would, therefore, serve as a valuable chiral building block for the synthesis of optically pure non-natural amino acid analogs. The Bucherer-Bergs reaction, a classic method for hydantoin synthesis from a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate, could be adapted to produce the precursor for this compound, potentially allowing for stereocontrol through the use of chiral auxiliaries or catalysts. symeres.com

| Reactant | Reagents and Conditions | Product | Potential Application of Product |

| This compound | 1. NaOH (aq), Δ 2. Acidification | N-hydroxy-valine analog | Incorporation into peptides to enhance stability or introduce novel binding properties. |

| Enantiopure this compound | 1. Ba(OH)₂, Δ 2. H₂SO₄ | Enantiopure N-hydroxy-valine analog | Chiral building block in asymmetric synthesis; probe for studying enzyme mechanisms. |

Table 1: Hypothetical Synthetic Pathways to Non-Natural Amino Acid Analogs from this compound

Peptidomimetics are compounds that mimic the structure and function of peptides but possess improved properties such as enhanced stability and oral bioavailability. The rigid and well-defined conformation of the hydantoin ring makes it an excellent scaffold for the design of peptidomimetics, particularly for mimicking turns in protein secondary structures. nih.govnih.gov

The this compound can serve as a central scaffold to which peptide-like side chains can be attached. The isopropyl group at C-5 mimics the side chain of valine, while the N-1 and N-3 positions provide points for further functionalization. The hydroxyl group at N-3 offers a unique handle for introducing additional structural diversity or for modulating the electronic properties of the scaffold.

Conformational analysis of hydantoin-based peptidomimetics has shown that they can adopt stable conformations that resemble β-turns. researchgate.net The substituents on the hydantoin ring project into space in a manner that mimics the side chains of amino acid residues in a natural peptide turn. By incorporating this compound into a larger molecule, it is possible to enforce a specific three-dimensional structure that is crucial for biological activity.

| Hydantoin Scaffold | Mimicked Secondary Structure | Key Structural Features | Potential Advantages in Peptidomimetics |

| This compound | β-turn | Rigid five-membered ring; Isopropyl group mimicking a valine side chain; N-3 hydroxyl group for further modification. | Increased proteolytic stability; Constrained conformation leading to higher receptor affinity and selectivity. |

Table 2: this compound as a Scaffold in Peptidomimetic Design

Role in Catalysis and Organocatalysis

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. While there is no direct literature evidence for the use of this compound as a catalyst, its functional groups suggest potential applications in this domain. The hydantoin ring contains both hydrogen bond donors (N-H) and acceptors (C=O), and the N-3 hydroxyl group can also participate in hydrogen bonding or act as a Brønsted acid/base.

This combination of functionalities could enable the molecule to act as a bifunctional catalyst, activating substrates through multiple non-covalent interactions. For instance, in reactions involving carbonyl compounds, the hydantoin moiety could act as a scaffold to bring the reactants into close proximity and orient them for reaction, a principle often employed in asymmetric catalysis. nih.gov The urea-like motif within the hydantoin ring is known to be an effective hydrogen-bonding catalyst for various transformations.

A hypothetical application could be in aldol (B89426) or Michael addition reactions, where the hydantoin could activate the electrophile through hydrogen bonding to the carbonyl group, while the hydroxyl group or the other N-H could interact with the nucleophile. The chiral center at C-5 could potentially induce stereoselectivity in such reactions, making enantiomerically pure this compound a candidate for asymmetric organocatalysis.

Applications in Materials Science

The functional groups present in this compound also open up possibilities for its use in the field of materials science, particularly in polymer chemistry and surface functionalization.

Monomers are the fundamental building blocks of polymers. youtube.comyoutube.com The presence of a hydroxyl group and a reactive N-H group in this compound suggests its potential use as a monomer in the synthesis of novel polymers. For example, the hydroxyl group could undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. The N-H group could react with isocyanates to form polyureas or with epoxides to form polyamines.

The resulting polymers would incorporate the rigid hydantoin ring into their backbone, which could impart unique thermal and mechanical properties. The isopropyl group would introduce hydrophobicity and could influence the polymer's solubility and processability. The synthesis of polymers from hydantoin-based monomers has been explored, leading to materials with interesting properties. nih.gov

| Polymer Type | Co-monomer | Potential Polymer Properties |

| Polyester | Adipoyl chloride | Increased rigidity and thermal stability due to the hydantoin ring. |

| Polyurea | Hexamethylene diisocyanate | Potential for strong intermolecular hydrogen bonding, leading to high tensile strength. |

| Polyether | Ethylene oxide | Introduction of a heterocyclic, polar moiety into the polymer chain. |

Table 3: Hypothetical Polymers Derived from this compound as a Monomer

The modification of surfaces to impart specific properties is a cornerstone of materials science. The functional groups of this compound could be exploited to covalently attach this molecule to various surfaces, thereby altering their chemical and physical characteristics. rsc.org

The hydroxyl group provides a reactive site for grafting the molecule onto surfaces that have complementary functional groups, such as silica (B1680970) or metal oxides. For instance, it could react with surface silanol (B1196071) groups on silica gel to form a stable ether linkage. Alternatively, the N-H group could be used for attachment to surfaces functionalized with isocyanates or epoxides. The grafting of organic molecules onto surfaces is a well-established technique to control properties like wettability, adhesion, and biocompatibility. rsc.orgnih.gov

Once grafted onto a surface, the this compound moiety could serve as a platform for further chemical modifications. The exposed isopropyl group would render the surface more hydrophobic, while the hydantoin ring itself could act as a recognition site for other molecules through hydrogen bonding. This approach could be used to create functional materials for applications in chromatography, sensing, or as biomaterials.

Development of Chemical Sensors and Detection Materials

There is currently no specific information in the available scientific literature detailing the application of this compound in the development of chemical sensors or detection materials. While the hydantoin ring system is a versatile scaffold in medicinal chemistry due to its diverse biological activities, its use in the field of chemical sensing is not well-documented for this specific derivative. Research on other functionalized hydantoins has not provided a basis for extrapolation to the 3-hydroxy-5-isopropyl substituted compound in this context.

Contribution to Corrosion Inhibition Mechanisms (Chemical-based)

The scientific literature contains substantial research on various hydantoin derivatives as effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netigi-global.comsemanticscholar.orgresearchgate.net These studies consistently show that hydantoin compounds can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.netigi-global.comresearchgate.net The mechanism of inhibition is attributed to the adsorption of the hydantoin molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. researchgate.netresearchgate.net

The adsorption process is often found to follow the Langmuir or Temkin adsorption isotherm models, indicating a monolayer formation on the metal surface. igi-global.comresearchgate.net Quantum chemical calculations and Monte Carlo simulations have been employed to correlate the molecular structure of hydantoin derivatives with their inhibition efficiency, highlighting the role of heteroatoms (nitrogen and oxygen) and the electron density distribution in the molecule in the adsorption process. researchgate.netigi-global.com

However, it is crucial to note that none of the reviewed studies specifically investigate or mention the corrosion inhibition properties of This compound . Therefore, no specific data on its inhibition efficiency, adsorption characteristics, or the influence of the hydroxyl and isopropyl substituents on its performance as a corrosion inhibitor can be provided.

Interactive Data Table: General Findings on Hydantoin Derivatives as Corrosion Inhibitors (Note: Data not specific to this compound)

| Hydantoin Derivative Type | Corrosive Medium | Inhibition Mechanism | Adsorption Isotherm | Supporting Techniques | Reference |

| Substituted Phenylhydantoins | 2 M Nitric Acid, 2 M Sulfuric Acid | Mixed-type inhibitor | Temkin | Weight loss, Polarization, Thermometric methods | researchgate.net |

| General Hydantoin Derivatives | 0.5 M HCl | Mixed-type inhibitor | Langmuir | Potentiodynamic polarization, SEM, Quantum chemical calculations | researchgate.net |

| Various Hydantoin Substituents | Nitric Acid, Sodium Hydroxide | Mixed-type inhibitor | Temkin | Weight loss, Potentiodynamic polarization, Quantum chemical calculations, Monte Carlo simulation | igi-global.com |

| Hydantoin and Allantoin | 1 M HCl | Mixed-type inhibitor | Not specified | Gravimetric test, Potentiodynamic polarization, EIS, Surface analysis, DFT, Molecular dynamics simulation | semanticscholar.org |

Agrochemical Intermediate Synthesis (Purely Chemical Context)

The hydantoin scaffold is a known structural motif in compounds with agrochemical applications. For instance, research has been conducted on novel hydantoin cyclohexyl sulfonamide derivatives that exhibit potent inhibitory activity against various plant pathogens. nih.gov Furthermore, a naturally occurring compound with a spiro-hydantoin structure, known as Hydantocidin, has been identified for its potent non-selective herbicidal activity. jst.go.jp The synthesis of hydantoins is an active area of research within laboratories focused on pesticide and chemical biology. nih.gov

These examples underscore the relevance of the hydantoin core in the design and synthesis of new agrochemicals. The synthetic versatility of the hydantoin ring allows for the introduction of various substituents to modulate biological activity. organic-chemistry.org

Despite the established role of the hydantoin scaffold in agrochemistry, there is no specific mention in the surveyed literature of This compound being used as an intermediate in the synthesis of any agrochemical products. Its potential as a building block in this field remains undocumented.

Emerging Research Areas and Future Perspectives for 3 Hydroxy 5 Isopropyl Hydantoin Chemistry

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of hydantoin (B18101) derivatives is a well-established area of organic chemistry, traditionally relying on methods like the Bucherer-Bergs and Read-Urech reactions. nih.govwikipedia.org However, future research concerning 3-Hydroxy-5-isopropyl hydantoin would likely focus on developing novel, efficient, and sustainable synthetic pathways.

A key challenge is the introduction of the N-hydroxy group. A plausible retrosynthetic analysis suggests that the target molecule could be assembled from a precursor such as an α-hydroxyamino acid or a related derivative. One potential forward synthesis could involve the reaction of N-hydroxy-valine methyl ester with an isocyanate, followed by a base-catalyzed cyclization.

Modern sustainable chemistry practices could significantly enhance the synthesis of this compound. acs.org These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. Recent advances in the synthesis of hydantoin scaffolds include methods like flow chemistry, mechanochemical synthesis, and the use of green solvents or catalysts. nih.govacs.org

Table 1: Proposed Novel and Sustainable Synthetic Approaches for this compound

| Synthetic Approach | Description | Potential Advantages | Key Precursors |

| Flow Chemistry Synthesis | A semi-continuous process where reagents are pumped through a reactor. nih.gov The reaction of an N-hydroxy-valine derivative with a phosgene (B1210022) equivalent could be performed in a flow system. | Enhanced safety, better temperature control, improved scalability, and higher yields. | N-hydroxy-valine ester, Diphosgene |

| Mechanochemical Synthesis | A solvent-free or low-solvent method using mechanical force (e.g., ball milling) to drive the reaction. acs.org | Reduced solvent waste, lower energy input, and potentially faster reaction times. | N-hydroxy-valine amide, Potassium cyanate (B1221674) |

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times. eurekaselect.com | Speed, efficiency, and often cleaner reactions with fewer byproducts. | α-hydroxyamino nitrile, Carbon dioxide |

These modern methods represent a significant departure from traditional batch processing, offering greener and more efficient routes to novel hydantoin structures. eurekaselect.com

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

To optimize the novel synthetic routes proposed above, advanced real-time reaction monitoring techniques are indispensable. These methods provide detailed kinetic and mechanistic data, allowing for precise control over reaction conditions. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when integrated into a flow chemistry setup (FlowNMR), is a powerful tool for this purpose. nih.govyoutube.com It is inherently quantitative and can simultaneously track the consumption of reactants and the formation of intermediates and the final product without the need for calibration. acs.org For the synthesis of this compound, a benchtop NMR spectrometer could monitor the reaction mixture as it flows through the detector, providing a continuous stream of data. nih.gov

Table 2: Potential Spectroscopic Markers for Real-time Monitoring of this compound Synthesis

| Technique | Nucleus/Region | Signal to Monitor | Information Gained |

| ¹H NMR | Methine proton (CH) of isopropyl group | Appearance of a new doublet signal for the C5-proton adjacent to the isopropyl group. | Rate of formation of the hydantoin ring. |

| ¹³C NMR | Carbonyl carbons (C2 and C4) | Appearance of two distinct carbonyl signals in the ~155-175 ppm range. | Confirmation of cyclization and hydantoin ring integrity. |

| ¹⁵N NMR | Hydantoin Nitrogens (N1 and N3) | Shift changes corresponding to the transformation from an open-chain urea (B33335) to the cyclic hydantoin. | Mechanistic insight into the cyclization step. |

| Raman/IR | Carbonyl stretch region (~1600-1800 cm⁻¹) | Appearance of characteristic C=O stretching bands for the hydantoin ring. | Tracking the progress of the cyclization reaction. |

By coupling these spectroscopic techniques with a flow reactor, chemists can create a self-optimizing system where reaction parameters are adjusted in real-time based on the analytical feedback, ensuring maximum yield and purity. nih.govacs.org

Integration of Machine Learning and AI in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. nih.govmdpi.com For a novel compound like this compound, these computational tools offer immense potential in several key areas.

Retrosynthesis and Route Planning: AI-powered retrosynthesis tools can propose multiple viable synthetic routes to a target molecule. chemcopilot.comelsevier.comrsc.org By analyzing vast databases of known chemical reactions, these programs can suggest novel and efficient pathways that might not be obvious to a human chemist, including strategies for introducing the challenging 3-hydroxy group.

Property Prediction: Before committing resources to synthesis, ML models can predict a wide range of physicochemical and biological properties. nih.govacs.org Using quantitative structure-activity relationship (QSAR) models, researchers could estimate properties like solubility, lipophilicity, and potential bioactivity for this compound and a virtual library of its analogs. Evidential deep learning, a recent advance, can provide not only a prediction but also a measure of the model's confidence in that prediction, which is crucial when exploring new chemical space. acs.org

Reaction Optimization: Bayesian optimization algorithms can be used to efficiently explore a wide range of reaction parameters (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for synthesis with a minimal number of experiments. mdpi.com

Table 3: Application of AI/ML in the Development of this compound

| AI/ML Application | Objective | Expected Outcome |

| Computer-Aided Synthesis Planning (CASP) | To identify the most efficient and sustainable synthetic routes. | A ranked list of novel retrosynthetic pathways with proposed reaction conditions. nih.gov |

| Generative Models | To design new hydantoin derivatives with desired properties. | A virtual library of novel compounds based on the 3-hydroxy-hydantoin scaffold for further screening. acs.org |

| Predictive Modeling (QSAR) | To forecast the physicochemical properties of the target molecule. | Estimated values for solubility, stability, and other key parameters to guide experimental work. nih.gov |

The integration of these in silico methods can significantly accelerate the research and development cycle, making the exploration of new chemical entities more efficient and cost-effective. rsc.org

Development of Supramolecular Assemblies or Coordination Complexes (Non-Biological)

The hydantoin scaffold is rich in hydrogen bond donors (N-H groups) and acceptors (C=O groups), making it an excellent building block for supramolecular chemistry. nih.gov The specific structure of this compound, with its additional N-OH group, offers unique possibilities for forming complex, non-biological assemblies.

Researchers could explore how molecules of this compound self-assemble in the solid state or in solution. The interplay between the N1-H···O=C4 hydrogen bond, which typically forms robust chains or dimers in hydantoins, and potential new interactions involving the N3-OH group could lead to novel supramolecular synthons and architectures. epa.gov

Furthermore, the carbonyl oxygen and hydroxyl groups are potential coordination sites for metal ions, enabling the formation of coordination complexes or metal-organic frameworks (MOFs). nih.gov The design of such complexes is a burgeoning field, leading to materials with interesting catalytic, magnetic, or optical properties. researchgate.net The isopropyl group at the C5 position could also play a role in directing the assembly by providing steric influence and van der Waals interactions, potentially leading to porous materials or discrete, cage-like structures.

Discovery of Unforeseen Chemical Transformations and Reactivity Patterns

Exploring the fundamental reactivity of a new molecule can often lead to the discovery of unexpected and useful chemical transformations. The this compound structure is ripe for such exploration.

A particularly interesting area would be the investigation of ring-chain tautomerism. youtube.com The presence of the 5-isopropyl and 3-hydroxy groups could enable a reversible ring-opening reaction to form an open-chain N-hydroxy-ureido aldehyde or ketone intermediate. youtube.com The equilibrium between the closed-ring hydantoin and the open-chain tautomer could be influenced by factors like pH, solvent, and temperature, potentially unlocking novel reactivity from the transient open-chain form. This phenomenon is known in related 5-hydroxyhydantoin (B43812) systems and can lead to complex isomeric mixtures.

Other potential areas of reactivity to explore include:

Reactions at the N-OH group: This group could be a site for further functionalization, such as alkylation, acylation, or redox chemistry, leading to new classes of hydantoin derivatives.

Stereoselective reactions: The chiral center at C5 presents opportunities for developing diastereoselective or enantioselective transformations on the hydantoin ring.

Photochemical reactions: The hydantoin ring and its N-hydroxy functionality may exhibit unique photochemical reactivity, leading to novel cycloadditions or rearrangement products upon irradiation.

The systematic study of these reaction pathways would not only expand our understanding of hydantoin chemistry but could also yield novel molecular scaffolds for broader applications in materials science and catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-hydroxy-5-isopropyl hydantoin, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via two primary routes:

- Route 1 : Condensation of urea derivatives with carbonyl compounds (e.g., ketones or aldehydes) under acidic catalysis. Optimal conditions involve refluxing in ethanol with HCl at 80°C for 6–8 hours .

- Route 2 : Reaction of 5-isopropyl hydantoin with hydroxylating agents (e.g., H₂O₂/NaOH) at controlled pH (8–10) and 50–60°C to introduce the 3-hydroxyl group .

- Critical Variables : Catalyst type (e.g., p-toluenesulfonic acid vs. metal oxides), solvent polarity, and reaction time significantly affect regioselectivity and purity. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Workflow :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxyl at C3, isopropyl at C5). IR identifies key functional groups (N-H stretch: ~3200 cm⁻¹; C=O: ~1750 cm⁻¹) .

- X-ray Crystallography : Resolves spatial conformation (e.g., twisted hydantoin ring vs. planar adenine base in analogs) and hydrogen-bonding networks .

- Computational Modeling : DFT/B3LYP with 6-311G++(d,p) basis set predicts vibrational frequencies and charge distribution, validated against experimental spectra .

Advanced Research Questions

Q. How can contradictory data on the conformational flexibility of hydantoin rings be resolved in structural studies?

- Case Study : Crystal structures of hydantoin derivatives (e.g., ct6A nucleoside) show a twisted conformation (torsion angle: −52.7°) due to repulsive interactions between carbonyl oxygens and adenine nitrogens . However, NMR NOE experiments in solution suggest dynamic rotation under physiological conditions .

- Resolution Strategy :

- Combine X-ray crystallography (static) with 2D NOESY (dynamic) to map solution-state conformers.

- Perform ab initio energy calculations to identify rotational barriers (e.g., 17.7–23 kcal/mol for ct6A) and correlate with temperature-dependent NMR .

Q. What experimental approaches elucidate the role of this compound in enzyme inhibition?

- Mechanistic Insights :

- Target Identification : Screen against kinases or metalloproteases (e.g., TNF-α converting enzyme, TACE) using fluorescence polarization assays. Hydantoin’s zinc-binding moiety enables monodentate coordination to catalytic metal ions .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., isopropyl → phenyl) and assess inhibition potency (IC₅₀) via enzyme kinetics. X-ray co-crystallography (e.g., PDB 3L0V) guides rational design by mapping inhibitor-enzyme interactions .

Q. How do solvent and pH affect the stability and reactivity of this compound in aqueous systems?

- Degradation Studies :

- Alkaline Conditions : Monitor epimerization at C5 using chiral HPLC (e.g., Daicel CHIRALPAK® columns). At pH > 10, the compound undergoes rapid racemization (t₁/₂ < 1 hour) .

- Acidic Hydrolysis : Quantify ring-opening products (e.g., urea derivatives) via LC-MS. Hydrolysis rates increase in H₂SO₄ (0.1 M) at 60°C, with pseudo-first-order kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.